molecular formula C13H12BrN5O5 B12618621 N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide

Cat. No.: B12618621
M. Wt: 398.17 g/mol
InChI Key: LIPYCMYXWVFZIH-SYZQJQIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide (hereafter referred to as the "target compound") is a Schiff base acetamide derivative featuring a 3-bromo-4-hydroxy-5-methoxyphenyl moiety linked via an imine bond to a 4-nitropyrazole-substituted acetamide. This article compares the target compound with structurally related analogues, focusing on substituent effects, synthetic strategies, and molecular geometry.

Properties

Molecular Formula

C13H12BrN5O5

Molecular Weight

398.17 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H12BrN5O5/c1-24-11-3-8(2-10(14)13(11)21)4-15-17-12(20)7-18-6-9(5-16-18)19(22)23/h2-6,21H,7H2,1H3,(H,17,20)/b15-4+

InChI Key

LIPYCMYXWVFZIH-SYZQJQIISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])Br)O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation Reactions

One of the primary methods for synthesizing this compound involves a condensation reaction between an amine and an aldehyde. The general steps include:

  • Formation of the Aldehyde Intermediate :

    • The compound 3-bromo-4-hydroxy-5-methoxybenzaldehyde is synthesized from the corresponding phenol derivative through bromination and subsequent formylation.
  • Condensation with Amines :

    • The aldehyde is then reacted with 2-(4-nitropyrazol-1-yl)acetamide in the presence of a suitable catalyst (e.g., acetic acid or p-toluenesulfonic acid) to form the imine intermediate.
  • Reduction to Final Product :

    • The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Multi-step Synthesis Approach

Another effective method involves a multi-step synthesis that includes:

  • Synthesis of 4-Nitropyrazole Derivative :

    • Starting from 4-nitroaniline, a series of reactions including diazotization and cyclization can yield the desired nitropyrazole structure.
  • Formation of Acetamide Linkage :

    • The nitropyrazole derivative is then reacted with an acyl chloride derived from acetic acid to form the acetamide linkage.
  • Final Coupling Reaction :

    • The final step involves coupling the previously synthesized bromo-substituted phenyl compound with the acetamide derivative to yield N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide.

Alternative Synthetic Pathways

Research has also explored alternative pathways that utilize different starting materials or conditions:

  • Use of Microwave-Assisted Synthesis :

    • Microwave irradiation can significantly enhance reaction rates and yields in condensation reactions, providing an efficient route to the target compound.
  • Green Chemistry Approaches :

    • Utilizing solvent-free conditions or alternative eco-friendly solvents can reduce environmental impact while maintaining high yields.

Comparative Analysis of Methods

Method Advantages Disadvantages
Condensation Reactions Simple, direct synthesis Potential for side reactions
Multi-step Synthesis High specificity More complex, requires multiple steps
Microwave-Assisted Synthesis Faster reaction times Equipment cost
Green Chemistry Approaches Environmentally friendly May require optimization

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitropyrazole moiety is particularly important for its biological activity, as it can participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s phenyl ring contains 3-bromo , 4-hydroxy , and 5-methoxy substituents. Key comparisons include:

  • Bromo Substituent Positioning: In N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (), the bromo group is at the 5-position of the phenyl ring, whereas the target compound has bromo at the 3-position. N-(4-Bromophenyl)acetamide () lacks the hydroxy and methoxy groups, simplifying its electronic profile. Bond length comparisons (e.g., C–Br: 1.8907 Å in vs. ~1.91 Å in similar derivatives) suggest minor conformational differences due to substituent positioning .
  • Hydroxy and Methoxy Groups: The 4-hydroxy group in the target compound distinguishes it from analogues like N′-[(E)-(2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (), which lacks hydroxyl substituents.

Nitropyrazole vs. Heterocyclic Moieties

The 4-nitropyrazole group in the target compound contrasts with other heterocycles in analogues:

  • Triazole Derivatives: Compounds such as 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide () feature triazole rings with sulfanyl linkages.
  • Thiadiazole and Thiazolidinone Analogues: Derivatives like N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () exhibit different electronic profiles due to sulfur-containing heterocycles. The nitro group in the target compound may confer higher polarity and redox sensitivity .

Physicochemical and Geometric Properties

Bond Lengths and Molecular Geometry

  • Acetamide Linkage: The target compound’s acetamide bond lengths (C–N: ~1.35–1.40 Å) are consistent with N-(4-Bromophenyl)acetamide (), where N1–C2 = 1.347 Å and N1–C3 = 1.401 Å. Minor variations arise from substituent-induced electron redistribution .
  • Phenyl Ring Geometry : The 3-bromo-4-hydroxy-5-methoxyphenyl group likely adopts a planar conformation due to conjugation, similar to N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide (), where methoxy and hydroxy groups stabilize resonance structures .

Solubility and Stability

  • The 4-hydroxy group in the target compound may improve aqueous solubility compared to non-hydroxylated analogues like N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide ().

Tabulated Comparison of Key Analogues

Compound Name Key Substituents Heterocycle/Backbone Notable Features Reference
Target Compound 3-Br, 4-OH, 5-OMe, 4-NO₂-pyrazole Pyrazole-acetamide High polarity, hydrogen-bonding capacity -
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-Br, 2-OMe, 4-MePh-triazole Triazole-sulfanyl-acetamide Lipophilic, sterically bulky
N-(4-Bromophenyl)acetamide 4-Br Simple acetamide Minimal steric hindrance
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 4-Cl, 4-MePh-triazole Triazole-sulfanyl-acetamide Chlorine enhances electronegativity
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide 3-OMe, 3-NO₂-pyrazole Pyrazole-acetamide Nitro at pyrazole 3-position

Biological Activity

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its structural properties, synthesis, and biological activity, supported by relevant case studies and research findings.

Structural Properties

The molecular formula of this compound is C13H12BrN5O5C_{13}H_{12}BrN_{5}O_{5}, with a molecular weight of 398.17 g/mol. The compound features a bromo-substituted aromatic ring, a methoxy group, and a nitropyrazole moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₂BrN₅O₅
Molecular Weight398.17 g/mol
CAS Number1006562-52-2

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-(4-nitropyrazol-1-yl)acetamide. The reaction conditions often require acidic or basic catalysts and solvents such as ethanol or methanol to facilitate the formation of the imine linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic attacks, while the nitro group may contribute to its potential as an anti-cancer agent by inducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for HT29 cells.
  • Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with diazotization of aromatic amines (e.g., 3-bromo-4-hydroxy-5-methoxyaniline) using sodium nitrite and hydrochloric acid under controlled temperatures (0–5°C) to form the Schiff base intermediate .
  • Step 2 : Condensation with 4-nitropyrazole derivatives via nucleophilic acyl substitution, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons (e.g., imine proton at δ 8.2–8.5 ppm, aromatic protons in the 6.5–7.5 ppm range) and carbons (e.g., nitropyrazole C=O at ~165 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical value) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the E-configuration of the imine bond .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers away from heat/oxidizers (per GHS hazard codes) .
  • Follow P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks/open flames") protocols .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Br, NO₂) influence synthesis and reactivity?

  • Mechanistic Insights :

  • The electron-withdrawing nitro group on pyrazole enhances electrophilicity, facilitating nucleophilic attack during imine formation .
  • Bromine’s inductive effect stabilizes intermediates in diazotization but may slow coupling reactions due to steric hindrance .
    • Experimental Design : Compare reaction rates using substituent-varied analogs (e.g., Cl vs. Br) under identical conditions to quantify electronic effects .

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

  • Conflict Resolution :

  • Case Example : Discrepancies in NMR splitting patterns may arise from tautomerism (e.g., keto-enol forms). Use variable-temperature NMR to stabilize dominant conformers .
  • Cross-validate with 2D NMR (COSY, HSQC) and X-ray data to resolve ambiguous assignments .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural features?

  • Assay Recommendations :

  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) due to the nitropyrazole moiety’s redox activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How can computational methods predict physicochemical properties and reactivity?

  • In Silico Strategies :

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-31G* basis set) to predict electrophilic sites .
  • Molecular Docking : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina to prioritize synthesis targets .
  • ADMET Prediction : Use SwissADME to estimate solubility (LogP), bioavailability, and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.